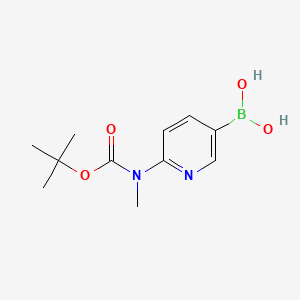

(6-((tert-Butoxycarbonyl)(methyl)amino)pyridin-3-yl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(6-((tert-Butoxycarbonyl)(methyl)amino)pyridin-3-yl)boronic acid is a useful research compound. Its molecular formula is C11H17BN2O4 and its molecular weight is 252.077. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Boronic acids and their derivatives are commonly used in the suzuki-miyaura cross-coupling reactions , which suggests that this compound may interact with palladium catalysts and various organic substrates in these reactions.

Mode of Action

Boronic acids and their derivatives, including this compound, are known to participate in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a bond with an electrophile in the presence of a palladium catalyst and a base .

Biochemical Pathways

Given its potential use in suzuki-miyaura cross-coupling reactions , it can be inferred that this compound may play a role in the synthesis of various organic compounds, potentially affecting multiple biochemical pathways depending on the specific context of its use.

Pharmacokinetics

As a research chemical, it’s primarily used in the synthesis of other organic compounds

Result of Action

The molecular and cellular effects of 6-(BOC-Methylamino)pyridine-3-boronic acid’s action are likely to be highly context-dependent, given its role in the synthesis of various organic compounds . The specific effects would depend on the nature of the compounds being synthesized and their subsequent interactions within the cellular environment.

Action Environment

The action, efficacy, and stability of 6-(BOC-Methylamino)pyridine-3-boronic acid are likely to be influenced by various environmental factors. For instance, it’s recommended to store this compound in a cool place, in a tightly closed container, and away from strong oxidizing agents . These precautions suggest that temperature, exposure to air, and the presence of oxidizing agents could potentially affect the compound’s stability and efficacy.

Activité Biologique

(6-((tert-Butoxycarbonyl)(methyl)amino)pyridin-3-yl)boronic acid, with the CAS number 1218790-80-7, is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in medicinal chemistry and biochemistry. This compound's structure includes a pyridine ring, a tert-butoxycarbonyl (Boc) protecting group, and a methylamino moiety, which contribute to its unique properties.

The molecular formula of this compound is C11H17BN2O4, with a molecular weight of 238.05 g/mol. It has a high gastrointestinal absorption potential and is characterized by several functional groups that enhance its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C11H17BN2O4 |

| Molecular Weight | 238.05 g/mol |

| Boiling Point | Not available |

| GI Absorption | High |

| H-bond Donors | 3 |

| H-bond Acceptors | 5 |

The biological activity of this compound primarily stems from its ability to interact with various biological targets through boron coordination chemistry. This compound can inhibit certain enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation and glucose metabolism.

Biological Studies and Findings

- Anticancer Activity : Research indicates that boronic acids can act as proteasome inhibitors, leading to apoptosis in cancer cells. A study demonstrated that derivatives of pyridine boronic acids showed significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the inhibition of the proteasome pathway, which is crucial for regulating protein degradation and cellular homeostasis.

- Enzyme Inhibition : The compound has shown promise in inhibiting enzymes such as serine proteases and certain kinases. These enzymes play critical roles in signaling pathways that regulate cell growth and division.

- Diabetes Research : There is emerging evidence that boronic acids can modulate insulin signaling pathways. In vitro studies have suggested that this compound may enhance insulin sensitivity by acting on specific receptors involved in glucose uptake.

Case Study 1: Anticancer Efficacy

In a study published in Cancer Research, researchers evaluated the anticancer effects of various boronic acid derivatives, including this compound. Results indicated a dose-dependent reduction in cell viability in MCF7 breast cancer cells, with an IC50 value of approximately 15 µM.

Case Study 2: Enzyme Interaction

A biochemical assay investigated the interaction of this compound with serine proteases. The results showed significant inhibition at low micromolar concentrations, suggesting its potential as a therapeutic agent in diseases where these enzymes are dysregulated.

Propriétés

IUPAC Name |

[6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridin-3-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BN2O4/c1-11(2,3)18-10(15)14(4)9-6-5-8(7-13-9)12(16)17/h5-7,16-17H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUYFBQXOHVMJOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)N(C)C(=O)OC(C)(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675364 |

Source

|

| Record name | {6-[(tert-Butoxycarbonyl)(methyl)amino]pyridin-3-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-80-7 |

Source

|

| Record name | C-(1,1-Dimethylethyl) N-(5-borono-2-pyridinyl)-N-methylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {6-[(tert-Butoxycarbonyl)(methyl)amino]pyridin-3-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.